molecular formula C14H12O2S B6378137 2-Formyl-4-(2-methylthiophenyl)phenol CAS No. 1111129-27-1

2-Formyl-4-(2-methylthiophenyl)phenol

Cat. No.: B6378137
CAS No.: 1111129-27-1
M. Wt: 244.31 g/mol
InChI Key: KJDVPPLHZANORE-UHFFFAOYSA-N
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Description

2-Formyl-4-(2-methylthiophenyl)phenol is a phenolic derivative featuring a formyl group (-CHO) at the 2-position and a 2-methylthiophenyl substituent at the 4-position of the aromatic ring.

Properties

IUPAC Name

2-hydroxy-5-(2-methylsulfanylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17-14-5-3-2-4-12(14)10-6-7-13(16)11(8-10)9-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDVPPLHZANORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-(2-methylthiophenyl)phenol typically involves the formylation of 4-(2-methylthiophenyl)phenol. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-(2-methylthiophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-Carboxy-4-(2-methylthiophenyl)phenol.

    Reduction: 2-Hydroxymethyl-4-(2-methylthiophenyl)phenol.

    Substitution: 2-Formyl-4-(2-methylthiophenyl)-5-nitrophenol (nitration product).

Scientific Research Applications

2-Formyl-4-(2-methylthiophenyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(2-methylthiophenyl)phenol involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
2-Formyl-4-(2-methylthiophenyl)phenol 2-methylthiophenyl C₁₄H₁₂O₂S 244.3 (calculated) Electron-donating (via sulfur), lipophilicity
2-Formyl-4-(2-hydroxymethylphenyl)phenol 2-hydroxymethylphenyl C₁₄H₁₂O₃ 228.24 Electron-donating (hydroxyl), hydrophilic
2-Formyl-4-(4-trifluoromethylphenyl)phenol 4-trifluoromethylphenyl C₁₄H₉F₃O₂ 278.22 (calculated) Electron-withdrawing (CF₃), enhanced stability
2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol 4-methoxy-3-trifluoromethylphenyl C₁₅H₁₁F₃O₃ 320.25 (calculated) Mixed effects (methoxy donating, CF₃ withdrawing)

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The methylthio group in the target compound contrasts with the electron-withdrawing trifluoromethyl group in analogs like 2-Formyl-4-(4-trifluoromethylphenyl)phenol. This difference impacts electronic density on the aromatic ring, altering reactivity in substitution or coupling reactions .

Physicochemical Properties

Available data for analogs (Table 2) highlight trends in solubility, stability, and industrial applicability:

Compound Name Melting Point (°C) Solubility Purity Applications
2-Formyl-4-(2-hydroxymethylphenyl)phenol Not reported Lab solvents (e.g., ethanol) ≥95% Lab intermediates, organic synthesis
2-Formyl-4-(4-trifluoromethylphenyl)phenol Not reported Industrial solvents 99% Pharmaceuticals, agrochemicals
2-(4-Fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine 422 K (149°C) Ethanol, ether 85% yield Pharmacological agents (e.g., calcium channel blockers)

Notes:

  • The methylthiophenyl analog’s melting point and solubility are unreported but can be inferred to lie between sulfur-containing and hydroxylated analogs due to intermediate polarity.
  • Industrial-grade trifluoromethyl derivatives are prioritized for large-scale pharmaceutical synthesis due to their stability .

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